molecular formula C10H12N2O4S B2828147 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid CAS No. 2287298-95-5

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

Cat. No.: B2828147
CAS No.: 2287298-95-5
M. Wt: 256.28
InChI Key: FVISNBNLAJLHGM-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H12N2O4S It is characterized by a benzene ring substituted with a thiadiazinan-2-yl group, which includes a sulfur atom and a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid typically involves the reaction of benzoic acid with appropriate thiadiazinan derivatives under specific conditions. One common method is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the dioxo group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and sulfonic acids.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells.

Comparison with Similar Compounds

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is similar to other thiadiazinan derivatives, such as 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)acetic acid and 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)phenol. its unique structure and properties set it apart, making it suitable for specific applications where other compounds may not be as effective.

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Properties

IUPAC Name

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVISNBNLAJLHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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